Introduction: The Significance of (2R,6R)-2,6-dimethylpiperazine in Modern Drug Discovery
Introduction: The Significance of (2R,6R)-2,6-dimethylpiperazine in Modern Drug Discovery
An In-Depth Technical Guide to the Physical Properties of (2R,6R)-2,6-dimethylpiperazine
(2R,6R)-2,6-dimethylpiperazine is a chiral disubstituted piperazine that has garnered significant attention in medicinal chemistry and pharmaceutical development. As a rigid and stereochemically defined scaffold, it serves as a crucial building block in the synthesis of a wide array of pharmacologically active agents. Its constrained conformation and the specific spatial orientation of its methyl groups and nitrogen atoms allow for precise interactions with biological targets, making it invaluable for developing potent and selective therapeutics.
Piperazine derivatives are integral to many pharmaceutical agents, acting as core structures that influence a compound's pharmacological and pharmacokinetic properties.[1] The chirality of (2R,6R)-2,6-dimethylpiperazine adds a critical layer of complexity and specificity, essential for modern drug design where enantiomeric purity can dictate efficacy and safety. This molecule has been incorporated into novel anticancer agents and has been identified as a core component in the discovery of potent allosteric inhibitors for enzymes like Carbamoyl-phosphate synthetase 1 (CPS1).[2][3]
This guide provides an in-depth exploration of the core physical properties of (2R,6R)-2,6-dimethylpiperazine. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's characteristics for its effective handling, characterization, and application in synthesis and development workflows. We will delve into its fundamental physical constants, solubility profile, acid-base characteristics, and detailed spectral data, supported by field-proven experimental protocols.
Molecular Structure and Stereochemistry
The defining feature of (2R,6R)-2,6-dimethylpiperazine is its specific stereochemistry. The "(2R,6R)" designation indicates that the methyl groups at positions 2 and 6 of the piperazine ring are in a cis configuration relative to each other, with both chiral centers possessing an 'R' absolute configuration. This fixed stereochemistry is fundamental to its role in creating targeted molecular interactions.
Caption: 2D structure of (2R,6R)-2,6-dimethylpiperazine.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of 2,6-dimethylpiperazine is presented below. Note that some reported data does not distinguish between stereoisomers, but it provides a reliable baseline for the compound class.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄N₂ | [4][5] |
| Molecular Weight | 114.19 g/mol | [4][5] |
| Appearance | White to pale yellow crystalline solid/powder | [2][6] |
| Melting Point | 108-111 °C | [2][4][6][7] |
| Boiling Point | 162 °C | [2][7] |
| Flash Point | 45 °C (113 °F) | [2][4] |
| pKa (Predicted) | 9.38 ± 0.60 | [2] |
| Key Characteristics | Hygroscopic, Light Sensitive | [2][6] |
Solubility Profile and Acid-Base Characterization
The solubility of a compound is a critical parameter in drug development, influencing formulation, administration, and bioavailability. As a diamine, the solubility of (2R,6R)-2,6-dimethylpiperazine is highly pH-dependent.
Qualitative Solubility:
-
Apolar Organic Solvents (e.g., Hexane): Insoluble. The polar amine functional groups dominate, preventing dissolution in non-polar media.
-
Polar Aprotic Solvents (e.g., Chloroform): Sparingly soluble.[2]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Slightly soluble to soluble.[2] Hydrogen bonding between the solvent's hydroxyl group and the amine's nitrogen atoms facilitates dissolution.
-
Water: Moderately soluble. The two amine groups can form hydrogen bonds with water. However, the hydrocarbon backbone (six carbons) limits its miscibility compared to smaller amines.
-
Aqueous Acid (e.g., 5% HCl): Highly soluble. The basic nitrogen atoms are readily protonated to form the corresponding dihydrochloride salt. This ionic salt is highly polar and readily dissolves in water.
-
Aqueous Base (e.g., 5% NaOH): Insoluble. In a basic solution, the amine groups remain in their neutral, less polar form, thus exhibiting low aqueous solubility.[8][9]
pKa and Basicity: The pKa of a compound's conjugate acid is a measure of the basicity of the original compound. For a diamine like 2,6-dimethylpiperazine, there are two pKa values corresponding to the two protonation steps. The predicted pKa of ~9.38 suggests it is a moderately strong base, typical for a secondary aliphatic amine.[2] This basicity is the chemical foundation for its high solubility in acidic solutions, a property frequently exploited during synthesis workups and for the preparation of stable salt forms for pharmaceutical use. Studies on similar piperazines confirm that potentiometric titration is a reliable method to experimentally determine these values.[10]
Caption: Logical workflow for solubility and functional group testing.
Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural "fingerprint" of a molecule, essential for identity confirmation, purity assessment, and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules. For a chiral compound like (2R,6R)-2,6-dimethylpiperazine, NMR is also crucial for confirming stereochemistry and assessing enantiomeric purity.[11]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (CH₃), the methine protons (CH at positions 2 and 6), the axial and equatorial protons on the piperazine ring (CH₂), and the amine protons (NH). The cis relationship of the methyl groups results in a specific set of coupling constants and chemical shifts that can distinguish it from the trans isomer.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the methyl carbons and the three distinct types of carbons in the piperazine ring (C2/C6, C3/C5, and C4 is equivalent to N4).
-
Enantiomeric Purity Analysis: Since enantiomers are indistinguishable in a standard achiral NMR solvent, a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) is used.[12][13] Reacting the racemic or enantiomerically enriched amine with a CDA like Mosher's acid or a three-component system involving BINOL and 2-formylphenylboronic acid creates diastereomers.[14][15][16] These diastereomers have distinct NMR spectra, allowing for the integration of signals to accurately determine the enantiomeric excess (ee).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[17][18]
-
N-H Stretch: A characteristic absorption band is expected in the region of 3300-3500 cm⁻¹. For secondary amines, this often appears as a single, sharp, weak-to-moderate peak.
-
C-H Stretch: Strong absorption bands will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹), corresponding to the stretching vibrations of the sp³ C-H bonds in the methyl and methylene groups.
-
N-H Bend: A bending vibration for the N-H bond typically appears in the 1590-1650 cm⁻¹ region.
-
C-N Stretch: Aliphatic amine C-N stretching vibrations are found in the 1020-1250 cm⁻¹ range.
The overall FTIR spectrum serves as a unique molecular fingerprint that can be compared against a reference standard for identity confirmation.[19]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural clues based on its fragmentation patterns.[11][20]
-
Molecular Ion Peak (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 115.12. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₆H₁₅N₂⁺) with high accuracy.[21]
-
Fragmentation Pattern: Under harder ionization conditions like Electron Ionization (EI), the piperazine ring will fragment in characteristic ways. Common fragmentation pathways for piperazine derivatives involve cleavage of the ring and loss of substituents, providing structural confirmation.[22][23] Key fragments would likely arise from the loss of a methyl group (m/z ~100) or cleavage of the C-C bonds within the ring.
Experimental Protocols for Property Determination
The following section outlines standardized, step-by-step methodologies for determining the key physical properties of (2R,6R)-2,6-dimethylpiperazine. These protocols are designed for a research laboratory setting.
Protocol 1: Melting Point Determination (Capillary Method)
Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure substance, whereas impurities lead to a depressed and broader melting range.[24][25]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush any large crystals using a mortar and pestle.
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm height) should enter the tube.
-
Sample Packing: Tap the sealed end of the capillary tube on a hard surface or drop it down a long glass tube to tightly pack the sample at the bottom.[26]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated digital melting point apparatus.[26][27]
-
Determination:
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.
Protocol 2: ¹H NMR for Structural Confirmation and Purity
Rationale: NMR provides unambiguous structural confirmation. The choice of solvent is critical; it must dissolve the sample without having signals that obscure important regions of the spectrum.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of (2R,6R)-2,6-dimethylpiperazine.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.[11] CDCl₃ is a common first choice for many organic molecules.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[11]
-
Data Acquisition:
-
Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Shim the magnetic field to achieve optimal resolution.
-
Set appropriate acquisition parameters (e.g., pulse angle, relaxation delay, number of scans).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the raw data.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks to determine the relative proton ratios.
-
Analyze chemical shifts (δ), coupling patterns (J-coupling), and integration to confirm the structure.
-
Protocol 3: FTIR Analysis (ATR Method)
Rationale: Attenuated Total Reflectance (ATR) is a modern FTIR technique that requires minimal sample preparation and is ideal for analyzing solid powders directly.
Methodology:
-
Background Spectrum: Before analyzing the sample, record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals from the sample spectrum.[28]
-
Sample Application: Place a small amount of the powdered (2R,6R)-2,6-dimethylpiperazine onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the typical mid-IR range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum (transmittance vs. wavenumber) should be analyzed by identifying the characteristic absorption bands corresponding to the N-H, C-H, and C-N bonds, as described previously.
Conclusion
(2R,6R)-2,6-dimethylpiperazine is a stereochemically defined building block of high value in contemporary drug discovery. A thorough understanding of its physical properties is not merely academic but a practical necessity for its effective and safe utilization. Its solid, hygroscopic nature demands careful handling and storage, while its pH-dependent solubility is a key consideration for reaction workups, purification, and formulation. The distinct spectroscopic fingerprints provided by NMR, FTIR, and MS are indispensable tools for identity confirmation and quality control. The protocols and data presented in this guide offer a comprehensive technical foundation for scientists and researchers, enabling them to confidently integrate this important chiral scaffold into their development pipelines.
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